molecular formula C18H11ClN2O B5814299 3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole

Cat. No. B5814299
M. Wt: 306.7 g/mol
InChI Key: JWRUIWADEMDCLC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole, also known as CNP-NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to induce cell cycle arrest at the G2/M phase and to activate the extrinsic and intrinsic apoptotic pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylases, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is its versatility, which allows it to be used in various fields, such as material science, optoelectronics, and biomedicine. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole, including the development of new synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in optoelectronics and biomedicine. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential toxicity and side effects.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields, including material science, optoelectronics, and biomedicine. Its mechanism of action involves the inhibition of cancer cell proliferation and induction of apoptosis, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, further studies are needed to fully understand its potential and to explore new applications.

Synthesis Methods

3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 4-chlorobenzohydrazide with 1-naphthyl isocyanate in the presence of polyphosphoric acid. Another method involves the reaction of 4-chlorobenzoic acid with 1-naphthyl hydrazine in the presence of thionyl chloride, followed by the reaction with potassium hydroxide and carbon disulfide.

Scientific Research Applications

3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including material science, optoelectronics, and biomedicine. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as organic light-emitting diodes and photovoltaic cells. In optoelectronics, this compound has been used as a fluorescent probe for the detection of various analytes, such as metal ions and amino acids. In biomedicine, this compound has been studied for its potential as an anticancer agent and as a probe for imaging biological systems.

properties

IUPAC Name

3-(4-chlorophenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-14-10-8-13(9-11-14)17-20-18(22-21-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRUIWADEMDCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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